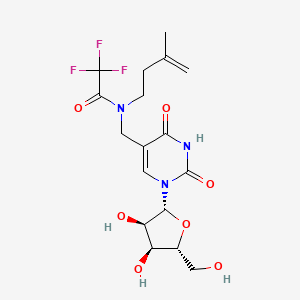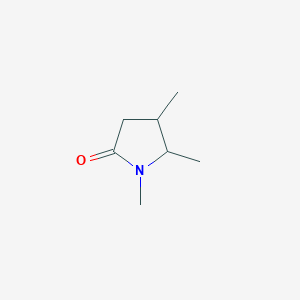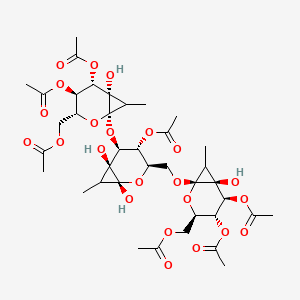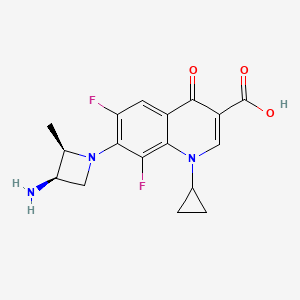
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, substituted with a bromoethoxy group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage. The general reaction scheme is as follows:
[ \text{4-Methyl-2-nitrophenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2-Bromoethoxy)-4-methyl-2-aminobenzene.
Oxidation: Formation of 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.
科学的研究の応用
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The bromoethoxy group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These transformations can affect the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1-(2-Bromoethoxy)-2-methyl-4-nitrobenzene: Similar structure but with different substitution pattern.
1-(2-Chloroethoxy)-4-methyl-2-nitrobenzene: Chlorine instead of bromine.
1-(2-Bromoethoxy)-4-methyl-3-nitrobenzene: Different position of the nitro group.
Uniqueness
1-(2-Bromoethoxy)-4-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis and research.
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
1-(2-bromoethoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO3/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3 |
InChIキー |
QVSNACFHZRPEFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/no-structure.png)




![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)


![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

